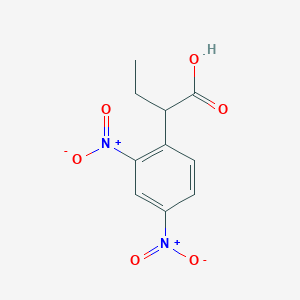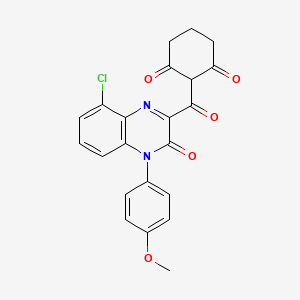
1-(2-Bromthiazol-4-yl)-N-Methylmethanamin
Übersicht
Beschreibung
1-(2-bromothiazol-4-yl)-N-methylmethanamine is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 2-position and an N-methylmethanamine group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
1-(2-bromothiazol-4-yl)-N-methylmethanamine has several scientific research applications, including:
Wirkmechanismus
Target of Action
Thiazole compounds are known to interact with a variety of biological targets. They have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . .
Mode of Action
The mode of action of thiazole compounds can vary greatly depending on their structure and the biological system they interact with. They may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in the biological systems .
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways. For example, some thiazole compounds have been found to have antitumor and cytotoxic activity, indicating that they may interact with pathways involved in cell growth and proliferation .
Result of Action
The result of a thiazole compound’s action can depend on its specific targets and mode of action. Some thiazole compounds have been found to have antitumor and cytotoxic activity, suggesting that they may cause cell death in certain types of cancer cells .
Biochemische Analyse
Biochemical Properties
1-(2-Bromothiazol-4-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 1-(2-bromothiazol-4-yl)-N-methylmethanamine, have been shown to inhibit certain enzymes involved in metabolic pathways . These interactions often involve binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s function.
Cellular Effects
1-(2-Bromothiazol-4-yl)-N-methylmethanamine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling molecules, leading to altered cellular responses . Additionally, 1-(2-bromothiazol-4-yl)-N-methylmethanamine may affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular function.
Molecular Mechanism
The molecular mechanism of 1-(2-bromothiazol-4-yl)-N-methylmethanamine involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, 1-(2-bromothiazol-4-yl)-N-methylmethanamine may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-bromothiazol-4-yl)-N-methylmethanamine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including 1-(2-bromothiazol-4-yl)-N-methylmethanamine, can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-bromothiazol-4-yl)-N-methylmethanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of tumor growth or reduction of inflammation . At high doses, it may cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular function . It is important to determine the optimal dosage that maximizes the therapeutic effects while minimizing the toxic effects.
Metabolic Pathways
1-(2-Bromothiazol-4-yl)-N-methylmethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of the compound. For example, thiazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, 1-(2-bromothiazol-4-yl)-N-methylmethanamine may affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(2-bromothiazol-4-yl)-N-methylmethanamine within cells and tissues are crucial for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 1-(2-bromothiazol-4-yl)-N-methylmethanamine within specific tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of 1-(2-bromothiazol-4-yl)-N-methylmethanamine is important for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 1-(2-bromothiazol-4-yl)-N-methylmethanamine can influence its interactions with biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromothiazol-4-yl)-N-methylmethanamine typically involves the reaction of 2-bromothiazole with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-bromothiazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
4-Bromothiazole: Used as a precursor in the synthesis of various thiazole derivatives.
N-Methylthiazole: Investigated for its potential therapeutic applications.
Uniqueness
1-(2-bromothiazol-4-yl)-N-methylmethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the N-methylmethanamine group allows for unique interactions with molecular targets, making it a valuable compound for research and development .
Eigenschaften
IUPAC Name |
1-(2-bromo-1,3-thiazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-7-2-4-3-9-5(6)8-4/h3,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJDNKDMHSYCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,1'-[1,4-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1443748.png)




